tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
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Overview
Description
tert-Butyl 5’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a tert-butyl group, a chloro substituent, and a spiro linkage between an azetidine and an indole moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe tert-butyl group is usually introduced via alkylation reactions, and the chloro substituent can be added through halogenation reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the azetidine ring or the indole moiety, potentially leading to the formation of more saturated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 5’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential biological activities. The presence of the indole moiety suggests that it may interact with various biological targets, making it a candidate for drug discovery .
Medicine: In medicinal chemistry, tert-Butyl 5’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is investigated for its potential therapeutic applications. Its unique structure may confer specific interactions with biological targets, leading to the development of new pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in various applications, such as in the development of new polymers or as a precursor for other valuable compounds .
Mechanism of Action
The mechanism of action of tert-Butyl 5’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The azetidine ring may also play a role in the compound’s biological activity by influencing its binding properties .
Comparison with Similar Compounds
- tert-Butyl 5-chloro-1H-indole-3-carboxylate
- tert-Butyl 5-chloro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-1-carboxylate
- tert-Butyl 5-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate
Uniqueness: What sets tert-Butyl 5’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate apart from these similar compounds is its spirocyclic structure, which introduces additional rigidity and unique spatial properties. This can lead to different biological activities and interactions compared to other compounds with similar functional groups but different overall structures.
Properties
Molecular Formula |
C15H19ClN2O2 |
---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
tert-butyl 5-chlorospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19ClN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-5-4-10(16)6-11(12)15/h4-6,17H,7-9H2,1-3H3 |
InChI Key |
YVAICFCIHOLYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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